1-Azido-2-fluoroethane
CAS No.: 894792-94-0
Cat. No.: VC4353446
Molecular Formula: C2H4FN3
Molecular Weight: 89.073
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 894792-94-0 |
---|---|
Molecular Formula | C2H4FN3 |
Molecular Weight | 89.073 |
IUPAC Name | 1-azido-2-fluoroethane |
Standard InChI | InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 |
Standard InChI Key | LAZLFOJNNMFIGO-UHFFFAOYSA-N |
SMILES | C(CF)N=[N+]=[N-] |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1-Azido-2-fluoroethane is a volatile liquid with a molecular weight of 89.073 g/mol. Its IUPAC name, 1-azido-2-fluoroethane, reflects the substitution pattern of the azide and fluorine groups on the ethane framework. The compound’s structure is defined by the following identifiers:
-
InChI:
InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2
-
SMILES:
FCN=[N+]=[N-]
The fluorine atom’s electronegativity and the azide group’s reactivity create a balance between stability and synthetic utility. Spectroscopic data, including , , and NMR profiles, confirm the compound’s structural integrity and purity.
Physicochemical Data
Property | Value |
---|---|
CAS No. | 894792-94-0 |
Molecular Formula | |
Molecular Weight | 89.073 g/mol |
Boiling Point | Not reported (volatile) |
Solubility | Miscible with polar solvents |
The compound’s volatility necessitates careful handling, as pure forms pose explosion risks.
Synthesis and Reaction Mechanisms
Synthetic Pathways
1-Azido-2-fluoroethane is synthesized via nucleophilic substitution reactions. A common method involves treating 2-fluoroethanol with sodium azide () in dimethylformamide (DMF) under mild conditions:
This reaction proceeds at room temperature or slightly elevated temperatures (40–60°C), yielding high-purity product after distillation. Alternative routes using phase-transfer catalysts or microwave-assisted synthesis have been explored to enhance efficiency but remain less documented.
Reactivity in Click Chemistry
The azide group in 1-azido-2-fluoroethane participates in CuAAC reactions with terminal alkynes, forming stable 1,2,3-triazole linkages. This reaction is catalyzed by copper(I) complexes and follows the mechanism:
Such reactions are pivotal for labeling biomolecules with fluorine-18 () in PET imaging, enabling non-invasive tracking of metabolic processes.
Applications in Biomedical Research
Radiolabeling for PET Imaging
1-Azido-2-fluoroethane serves as a prosthetic group for rapid -labeling. By reacting with alkyne-modified precursors, it facilitates the synthesis of radiotracers like -FDG analogs. For example, 1-azido-2-fluoroethane has been used to label peptides and antibodies for cancer diagnostics, leveraging its fast kinetics and high specificity.
Anticancer Drug Development
Recent studies highlight derivatives of 1-azido-2-fluoroethane as potential anticancer agents. The azide moiety enables conjugation to cytotoxic payloads (e.g., doxorubicin), creating targeted prodrugs that release active compounds in tumor microenvironments. In vitro assays demonstrate enhanced efficacy against breast and lung cancer cell lines compared to non-fluorinated analogs.
Bioorthogonal Chemistry
The compound’s bioorthogonal reactivity allows for live-cell labeling without disrupting biological processes. For instance, it has been employed to track cell-surface glycans in real time, providing insights into glycosylation patterns associated with diseases like Alzheimer’s.
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